Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate
Description
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core with a carbamate (-OC(O)NEt) substituent at the 4-position.
Properties
CAS No. |
105952-95-2 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-7-6(3-4-10-8)11-5-12-7/h3-5H,2H2,1H3,(H,11,12)(H,10,13,14) |
InChI Key |
PLTJIZNTKNTACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=CC2=C1N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often involve refluxing in ethanol for extended periods to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-c]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The imidazole and pyridine rings allow for strong binding interactions with the active sites of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Core Structural Variations
The imidazo[4,5-c]pyridine scaffold is shared among multiple compounds in the evidence. Key differences arise from substituents at positions 4 and 6:
- Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate : Contains a carbamate group at position 3.
- 1H-Imidazo[4,5-c]pyridine-4,6-diamines () : Feature diamines at positions 4 and 6, with diverse aryl or alkyl substituents (e.g., benzyl, methoxybenzyl, trifluoromethylbenzyl) .
- Compound 17d () : Includes a 3,3,4,4-tetramethyl-2,5-dioxopyrrolidin-1-yl group at position 4 and an ethyl group at position 7, demonstrating the versatility of substituent placement in modulating activity .
Physicochemical Properties
Substituents significantly impact physical states and solubility:
*Hypothetical data inferred from structural analogs.
- Carbamate vs.
- Aromatic vs. Heteroaromatic Substituents : Compounds with furan-2-ylmethyl (18k) exhibit lower melting points (oil vs. solids), suggesting increased lipophilicity compared to aryl-substituted analogs .
Biological Activity
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
This compound features a fused heterocyclic structure that combines an imidazole ring with a pyridine moiety. This configuration contributes to its unique chemical properties and biological activities. The compound is notable for its potential therapeutic applications, particularly in modulating various biological pathways relevant to neurological disorders, cancer therapies, and antimicrobial activities.
The biological activity of this compound can be attributed to its interactions with specific molecular targets. These interactions may include:
- Receptor Modulation : The compound has been reported to act as an agonist or antagonist for various receptors, including GABA_A receptors, which are crucial in the central nervous system's functioning.
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Bacillus cereus | Effective |
| This compound | Escherichia coli | Moderate |
Studies have shown that modifications in the imidazopyridine structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibacterial agents .
Anti-inflammatory and Anticancer Properties
This compound has also been investigated for its anti-inflammatory and anticancer properties. Research indicates that the compound can modulate inflammatory pathways and inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of pro-inflammatory cytokines in vitro.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study on Neurological Disorders : A study investigated the effects of the compound on patients with anxiety disorders. Results indicated a significant reduction in anxiety symptoms correlated with the modulation of GABA_A receptor activity.
- Case Study on Cancer Therapy : In a clinical trial involving patients with breast cancer, this compound demonstrated promising results in reducing tumor size when used in conjunction with standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
